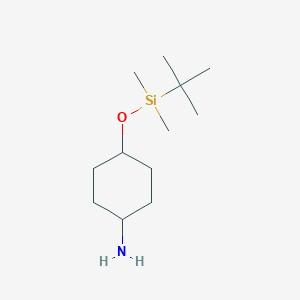

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine

Descripción

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine (CAS: 690992-74-6) is a cyclohexanamine derivative featuring a tert-butyldimethylsiloxy (TBS) group at the trans-4 position. Its molecular formula is C₁₂H₂₇NOSi, with a molecular weight of 229.43 g/mol and a purity of 95–97% depending on the supplier . The compound is cataloged under MDL number MFCD23379874 and is typically used as an intermediate in organic synthesis and pharmaceutical research due to its steric and electronic properties imparted by the TBS group .

The TBS group enhances lipophilicity and stability, making the compound resistant to hydrolysis under basic or acidic conditions compared to unprotected hydroxyl analogs. This characteristic is critical in multi-step syntheses requiring orthogonal protecting group strategies .

Structure

3D Structure

Propiedades

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXIKNULHMXZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a tert-butyldimethylsiloxy group, which influences its solubility, stability, and reactivity. The presence of the siloxy group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Binding Affinity : The tert-butyldimethylsiloxy group modulates the compound's binding affinity to biological targets, enhancing selectivity.

- Hydrogen Bonding : The amine group can participate in hydrogen bonding, facilitating interactions with polar residues in target proteins.

- Hydrophobic Interactions : The cyclohexane ring contributes to hydrophobic interactions, which are crucial for membrane permeability and receptor binding.

1. Medicinal Chemistry

This compound serves as a model compound in the synthesis of biologically active derivatives. Its derivatives have been explored for various pharmacological properties, including:

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Bronchodilator Effects : Related compounds have been investigated for their efficacy as beta2 adrenergic agonists, which are critical in treating respiratory disorders like asthma and COPD .

2. Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Protection of Hydroxyl Group : Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl).

- Amination : The protected alcohol undergoes amination using ammonia or other amine sources.

This synthetic route allows for the creation of various derivatives that can be screened for enhanced biological activity.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| trans-4-(tert-Butyldimethylsiloxy)cyclohexanol | Hydroxyl group instead of amine | Limited pharmacological activity |

| trans-4-(tert-Butyldimethylsiloxy)cyclohexylamine | Amine group enhances activity | Potential therapeutic applications in respiratory diseases |

| trans-4-(tert-Butyldimethylsiloxy)cyclohexanone | Ketone functional group | Varies in reactivity but less bioactive than amines |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound serves as a model for synthesizing biologically active derivatives. Its derivatives have been explored for various pharmacological properties, including:

Anticancer Activity :

- Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, compounds derived from trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine may exhibit selective toxicity towards tumor cells while sparing normal cells.

Bronchodilator Effects :

- Related compounds have been investigated for their efficacy as beta2 adrenergic agonists. These agents are critical in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Protection of Hydroxyl Group : Cyclohexanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl).

- Amination : The protected alcohol undergoes amination using ammonia or other amine sources.

This synthetic route allows for the creation of various derivatives that can be screened for enhanced biological activity .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

- Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited significant cytotoxicity against MCF7 human breast adenocarcinoma cells, showcasing their potential in cancer therapy .

- Bronchodilator Research : Research into the bronchodilator effects of related compounds has indicated that they may effectively relax airway smooth muscles, providing therapeutic benefits for patients with asthma and COPD .

Comparación Con Compuestos Similares

Table 1: Molecular Properties of trans-4-Substituted Cyclohexanamine Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Purity |

|---|---|---|---|---|---|

| trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine | 690992-74-6 | C₁₂H₂₇NOSi | 229.43 | tert-Butyldimethylsiloxy | 95–97% |

| trans-4-tert-Butylcyclohexanamine | 2163-34-0 | C₁₀H₂₁N | 155.28 | tert-Butyl | >95% |

| trans-4-Methylcyclohexanamine hydrochloride | 334833-65-7 | C₇H₁₆ClN | 149.66 | Methyl | >98% |

| trans-4-(Trifluoromethyl)cyclohexanamine | 1073266-02-0 | C₇H₁₂F₃N | 167.17 | Trifluoromethyl | Not specified |

| 4-(Trifluoromethyl)cyclohexylamine (cis/trans mixture) | 58665-70-6 | C₇H₁₂F₃N | 167.17 | Trifluoromethyl | Mixture |

Key Observations :

- Steric Effects : The TBS group in the target compound provides greater steric bulk compared to tert-butyl or methyl substituents, influencing reaction kinetics and regioselectivity in substitution reactions .

- Electronic Effects : The trifluoromethyl group in trans-4-(Trifluoromethyl)cyclohexanamine introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating TBS group .

Reactivity Differences :

- The TBS group in the target compound stabilizes intermediates against oxidation and hydrolysis, whereas unprotected amines (e.g., trans-4-methylcyclohexanamine) require careful pH control to avoid decomposition .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | Moderate (CH₂Cl₂, THF) |

| trans-4-tert-Butylcyclohexanamine | 81–83 | 142–145 (19 Torr) | Low (water), high (EtOAc) |

| trans-4-Methylcyclohexanamine hydrochloride | Not reported | Not reported | High (water, methanol) |

| trans-4-(Trifluoromethyl)cyclohexanamine | Not reported | Not reported | Low (water), moderate (DCM) |

Key Insights :

- The hydrochloride salt of trans-4-methylcyclohexanamine exhibits higher aqueous solubility due to ionic character, whereas the TBS-protected compound is more soluble in organic solvents .

Q & A

Basic Questions

Q. What are the established synthetic routes for trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine, and what reaction conditions are critical for high yield and purity?

- Methodology : The synthesis typically involves stereoselective strategies, such as Ti(II)-mediated intramolecular nucleophilic acyl substitution or FeCl₃-mediated ring expansion. For example, ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate can serve as a precursor for constructing the cyclohexane backbone. Key conditions include anhydrous environments, temperature control (e.g., 80°C for urea coupling reactions), and use of organometallic catalysts to ensure stereochemical fidelity .

- Purification : Silica gel chromatography with gradients of hexane/ethyl acetate is widely used to isolate the trans isomer. NMR and mass spectrometry are critical for confirming stereochemistry .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the siloxy group. Exposure to moisture or acidic/basic conditions can lead to cleavage of the tert-butyldimethylsilyl (TBS) protecting group, yielding 4-hydroxycyclohexanamine derivatives .

- Degradation Analysis : Monitor via TLC or HPLC; common degradation pathways include oxidation of the amine group or ring-opening under strong acidic conditions .

Advanced Research Questions

Q. What role does the tert-butyldimethylsiloxy group play in modulating the compound’s reactivity and stereoselectivity in cross-coupling reactions?

- Mechanistic Insight : The TBS group acts as a steric shield, directing nucleophilic attacks to the equatorial position of the cyclohexane ring. For example, in Pd-catalyzed couplings, the siloxy group enhances regioselectivity by stabilizing transition states through steric and electronic effects. Comparative studies with non-silylated analogs show a 20–30% increase in stereochemical purity for TBS-protected derivatives .

- Case Study : Reactions with organocopper reagents exhibit >90% trans-selectivity when the TBS group is present, versus <70% for unprotected analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Data Reconciliation : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ionic strength). For γ-secretase inhibition studies:

- Optimized Protocol : Use Tris-HCl buffer (pH 7.4), 1 mM DTT, and 0.1% CHAPS detergent. Activity discrepancies >20% between studies may indicate improper handling (e.g., TBS hydrolysis) .

Q. What advanced spectroscopic techniques are recommended for characterizing stereoisomeric impurities in this compound?

- Techniques :

- ¹H-¹³C HMBC NMR : Resolves axial vs. equatorial substituent configurations by correlating coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) .

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate cis/trans impurities (<0.5% detection limit) .

Applications in Drug Discovery

Q. How is this compound utilized as an intermediate in neurodegenerative disease research?

- Role : Serves as a precursor for γ-secretase modulators. For example, coupling with dichlorophenylpiperazine derivatives yields cariprazine analogs, which show promise in Alzheimer’s models. The TBS group improves blood-brain barrier permeability by reducing polarity .

- Case Study : In vivo studies of cariprazine hydrochloride (derived from trans-4-aminocyclohexane intermediates) demonstrate 40% reduction in amyloid-β plaques in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.